molecular formula C17H24O B1360604 Cyclohexyl 2-(2,4-dimethylphenyl)ethyl ketone CAS No. 898794-70-2

Cyclohexyl 2-(2,4-dimethylphenyl)ethyl ketone

Cat. No. B1360604
M. Wt: 244.37 g/mol
InChI Key: LZWHAMVGCFTGLE-UHFFFAOYSA-N
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Description

Cyclohexyl 2-(2,4-dimethylphenyl)ethyl ketone is a chemical compound with the linear formula C17H24O . It is also known by its CAS Number: 898794-70-2 .


Molecular Structure Analysis

The molecular structure of Cyclohexyl 2-(2,4-dimethylphenyl)ethyl ketone contains a total of 83 bonds, including 37 non-H bonds, 13 multiple bonds, 8 rotatable bonds, 1 double bond, 12 aromatic bonds, 4 six-membered rings, and 1 aliphatic ketone .


Physical And Chemical Properties Analysis

Cyclohexyl 2-(2,4-dimethylphenyl)ethyl ketone has a molecular weight of 244.38 . Additional physical and chemical properties such as its density, melting point, and boiling point are not provided in the search results.

Scientific Research Applications

Chemical Synthesis and Reaction Mechanisms

The study by Baddar et al. (1971) explores the Stobbe condensation of aryl cyclohexyl ketones, including cyclohexyl-phenyl and cyclohexyl-p-tolyl ketones, with dimethyl succinate. This process leads to the formation of trans-half esters, which can be cyclized into naphthalene derivatives, demonstrating the utility of cyclohexyl ketones in synthetic organic chemistry (Baddar, El-Newaihy, & Ayoub, 1971).

Catalysis and Material Science

Thomas et al. (2005) and (2006) have conducted studies on the synthesis of dimethyl acetals from ketones, including cyclohexanone, utilizing various solid acid catalysts. These works highlight the role of catalysts' textural properties in influencing the catalytic activity and suggest the potential of these materials in fine chemical production, showcasing an application in catalysis and material science (Thomas, Prathapan, & Sugunan, 2005); (Thomas & Sugunan, 2006).

Photochemistry

The photoenolization of 2-methylacetophenone and related compounds, including investigations into the triplet reaction mechanism and the formation of photoenol isomers, is discussed by Haag et al. (1977). This study provides insights into the photochemical behavior of ketone derivatives, which could be relevant for understanding the photochemistry of cyclohexyl 2-(2,4-dimethylphenyl)ethyl ketone (Haag, Wirz, & Wagner, 1977).

Green Chemistry

Mortko and Garcia‐Garibay (2005) discuss the stereoselective synthesis and decarbonylation of trans-α,α‘-dialkenoylcyclohexanones through crystal-to-crystal photoreactions, presenting a green chemistry approach. This research highlights the potential of utilizing solid-state reactions for the development of environmentally friendly synthetic methods (Mortko & Garcia‐Garibay, 2005).

properties

IUPAC Name

1-cyclohexyl-3-(2,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O/c1-13-8-9-15(14(2)12-13)10-11-17(18)16-6-4-3-5-7-16/h8-9,12,16H,3-7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWHAMVGCFTGLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2CCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644715
Record name 1-Cyclohexyl-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl 2-(2,4-dimethylphenyl)ethyl ketone

CAS RN

898794-70-2
Record name 1-Cyclohexyl-3-(2,4-dimethylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898794-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexyl-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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